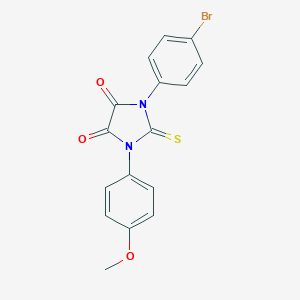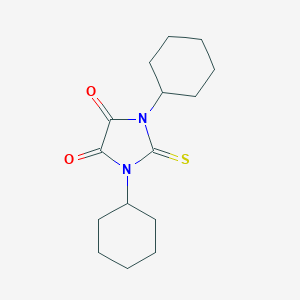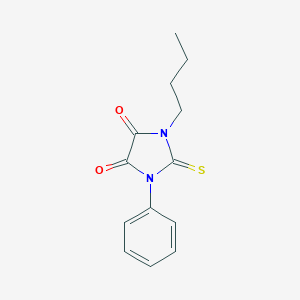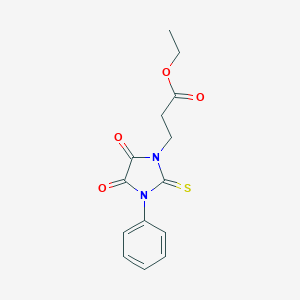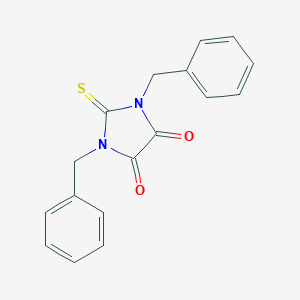![molecular formula C31H21N5O2S B307225 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a synthetic compound that has gained significant attention in the scientific community. It is a member of the chromene family and is known for its unique chemical properties. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific cellular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone in lab experiments is its versatility. This compound can be easily modified to produce a wide range of derivatives with different pharmacological properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular targets.
Méthodes De Synthèse
The synthesis of 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions of temperature and pressure.
Applications De Recherche Scientifique
4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of novel pharmaceuticals.
Propriétés
Formule moléculaire |
C31H21N5O2S |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
3-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]chromen-4-one |
InChI |
InChI=1S/C31H21N5O2S/c37-28-22(21-38-27-19-11-10-18-26(27)28)20-32-35-31-36(25-16-8-3-9-17-25)29(33-23-12-4-1-5-13-23)30(39-31)34-24-14-6-2-7-15-24/h1-21H/b32-20+,33-29?,34-30?,35-31- |
Clé InChI |
FFNWNDOQEQIPOG-OPSAOXGMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=COC5=CC=CC=C5C4=O)/N2C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=COC5=CC=CC=C5C4=O)N2C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=COC5=CC=CC=C5C4=O)N2C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)

![Ethyl 4-({2-[4-(ethoxycarbonyl)anilino]-2-oxoethanethioyl}amino)benzoate](/img/structure/B307148.png)
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-sulfanylideneethanethioyl]amino]benzoate](/img/structure/B307149.png)
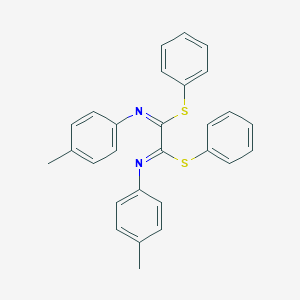
![N-[2-(acetylanilino)-N-phenyl-2-(phenylimino)ethanimidoyl]-N-phenylacetamide](/img/structure/B307151.png)
![methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate](/img/structure/B307154.png)
